molecular formula C21H17F3O5 B4770320 7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B4770320
M. Wt: 406.4 g/mol
InChI Key: RZHWKWWKXSJHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Allophycocyanin or APC, and it is a blue-colored protein that is found in red algae and cyanobacteria. The unique chemical structure of APC makes it an ideal candidate for use in scientific research, and it has been studied extensively for its various properties.

Mechanism of Action

The mechanism of action of 7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is not well understood. However, it is believed that APC binds to specific proteins and modifies their activity. It has been shown to act as an inhibitor of protein kinase C, which is involved in many cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
APC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory properties. Additionally, APC has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APC in lab experiments is its unique fluorescence spectrum. This makes it an ideal candidate for use in fluorescence microscopy and flow cytometry. However, one of the limitations of using APC is its cost. APC is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one. One area of research is in the development of new fluorescent labeling techniques using APC. Additionally, APC may have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of APC and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique compound that has several potential applications in scientific research. Its unique fluorescence spectrum makes it an ideal candidate for use in fluorescence microscopy and flow cytometry. Additionally, it has been shown to have several biochemical and physiological effects, which may make it useful in the treatment of various diseases. Further research is needed to fully understand the potential applications of APC in various fields.

Scientific Research Applications

7-(allyloxy)-3-(2-ethoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several potential applications in scientific research. One of the most promising areas of research is in the field of fluorescent labeling. APC has a unique fluorescence spectrum that makes it an ideal candidate for use in fluorescence microscopy and flow cytometry. It has also been used as a marker for protein-protein interactions.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-prop-2-enoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-3-11-27-13-9-10-14-17(12-13)29-20(21(22,23)24)19(18(14)25)28-16-8-6-5-7-15(16)26-4-2/h3,5-10,12H,1,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHWKWWKXSJHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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